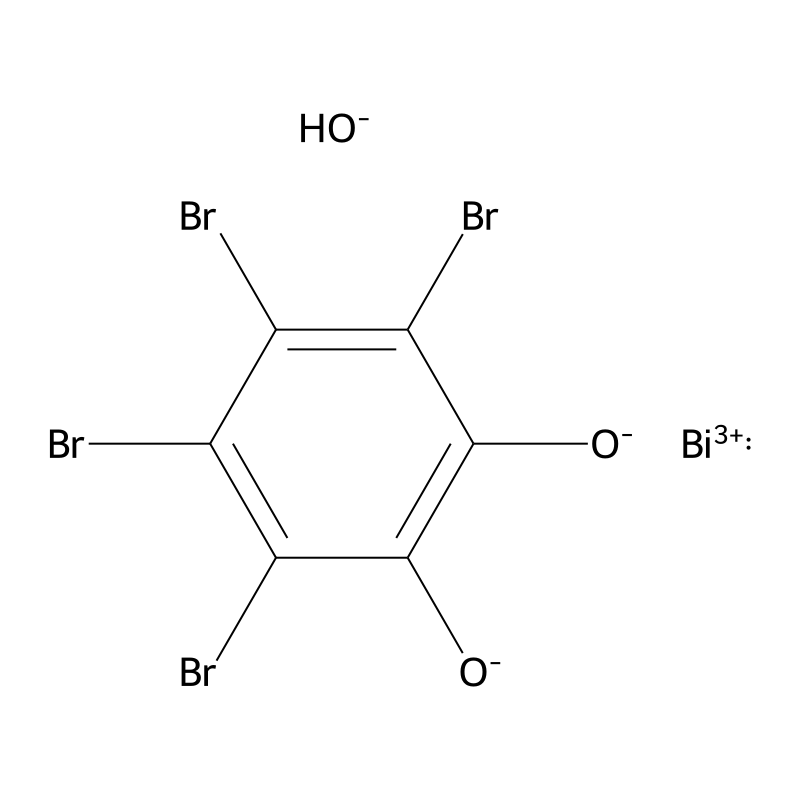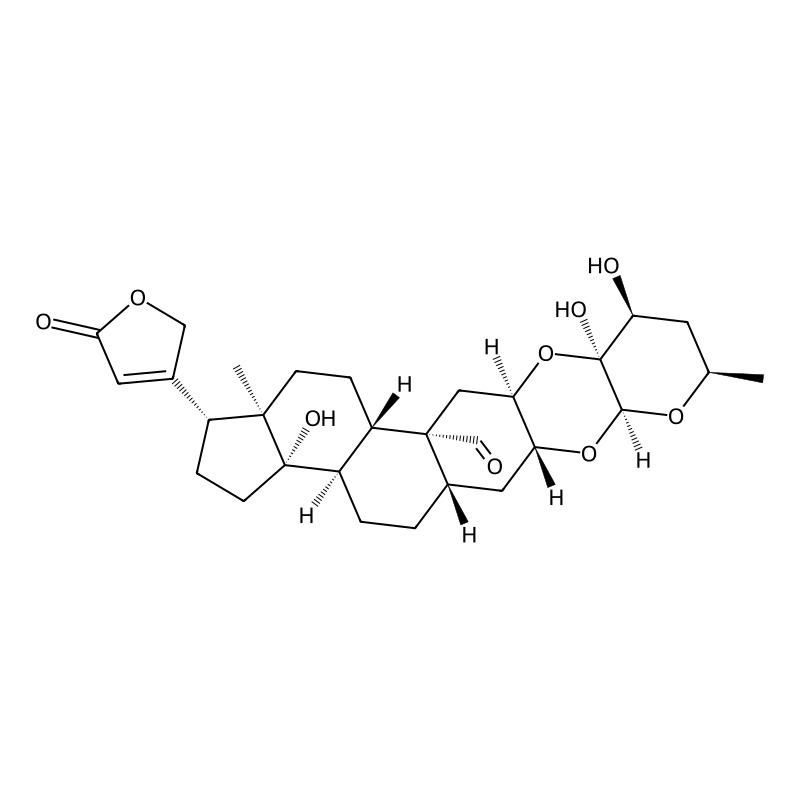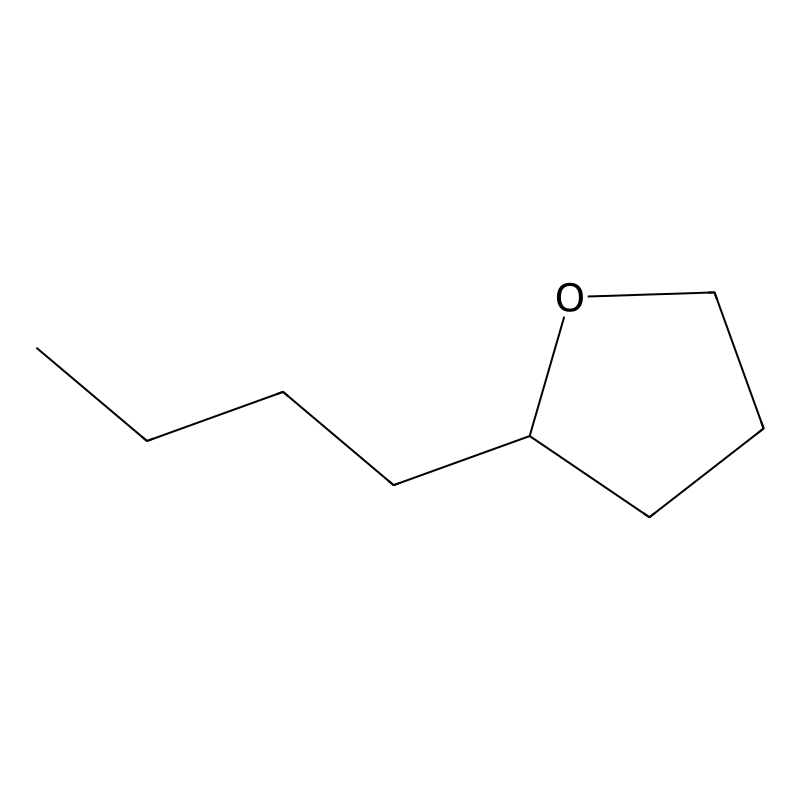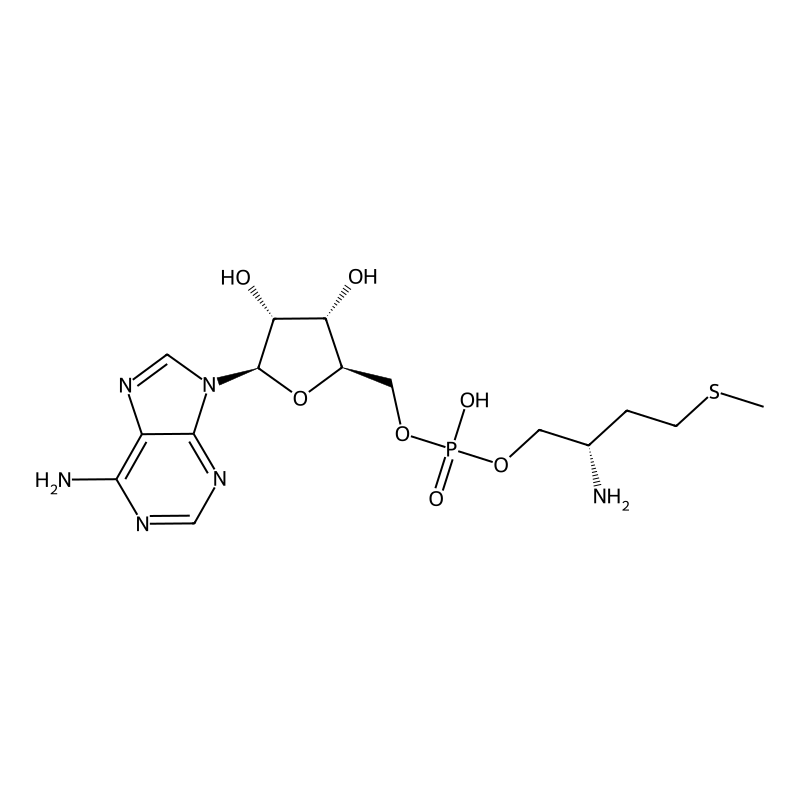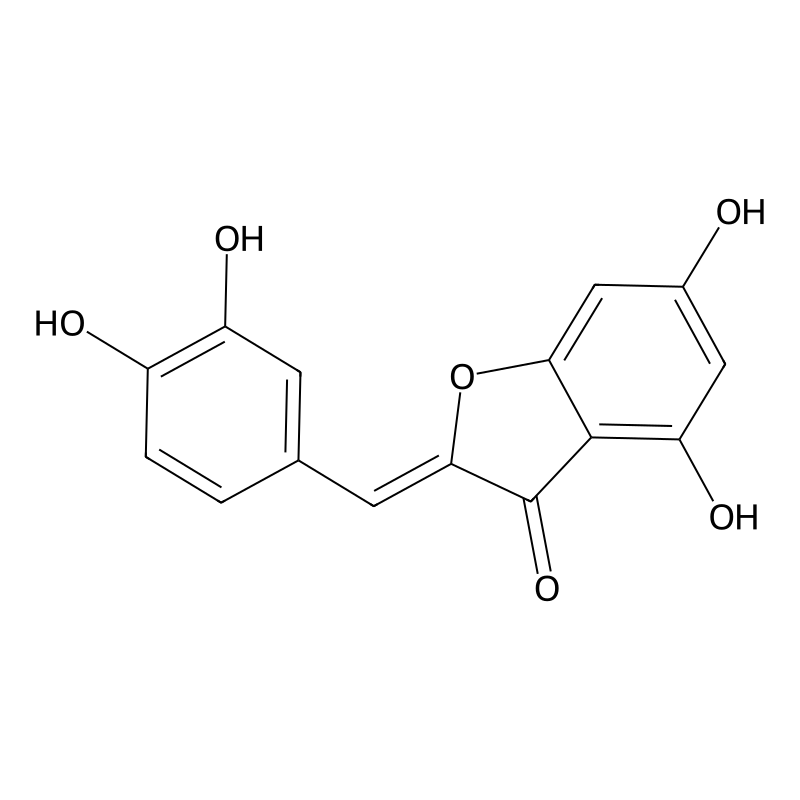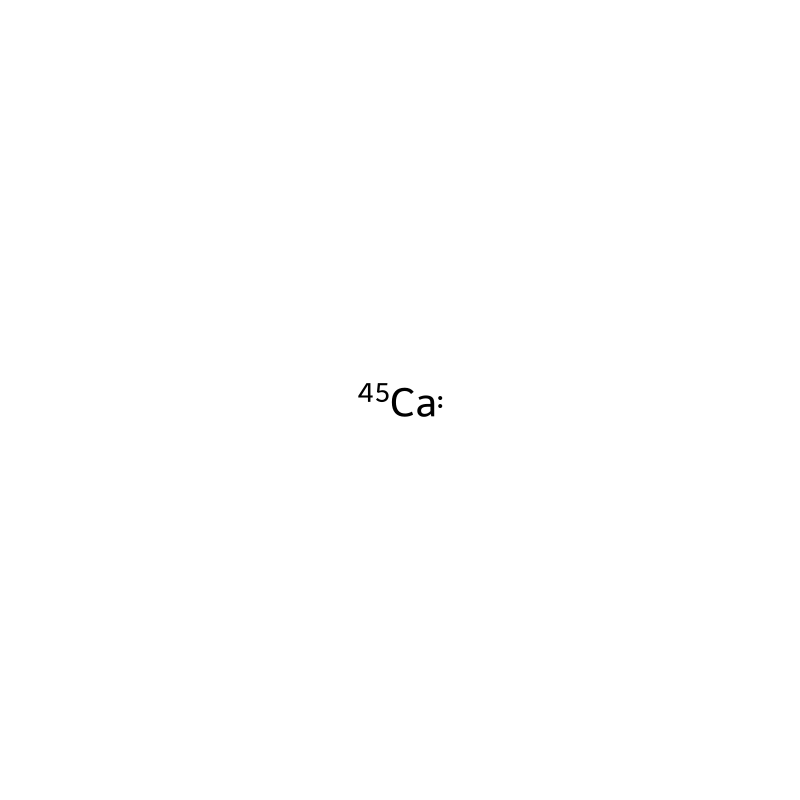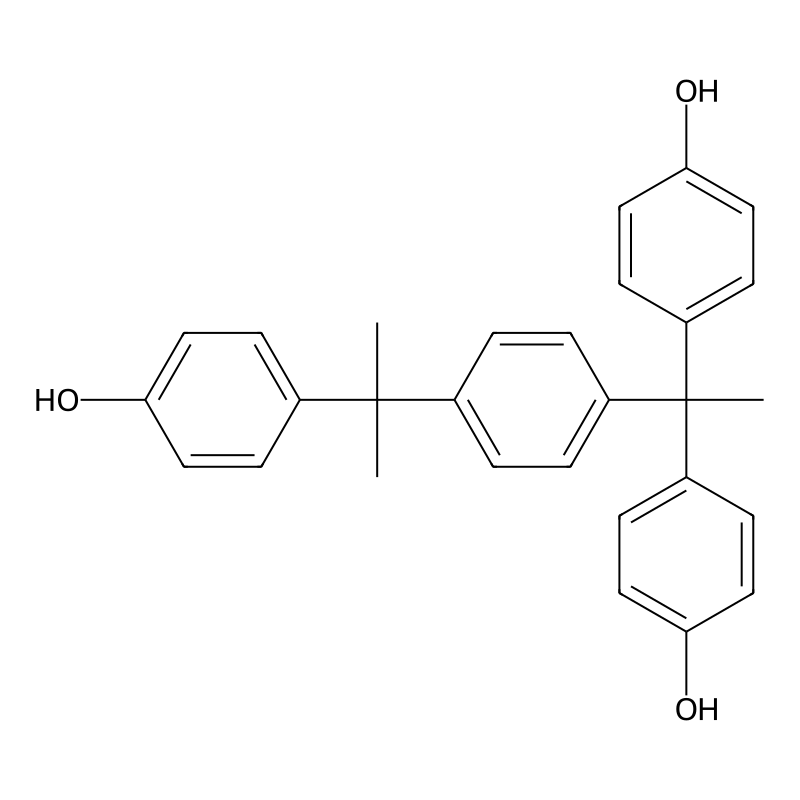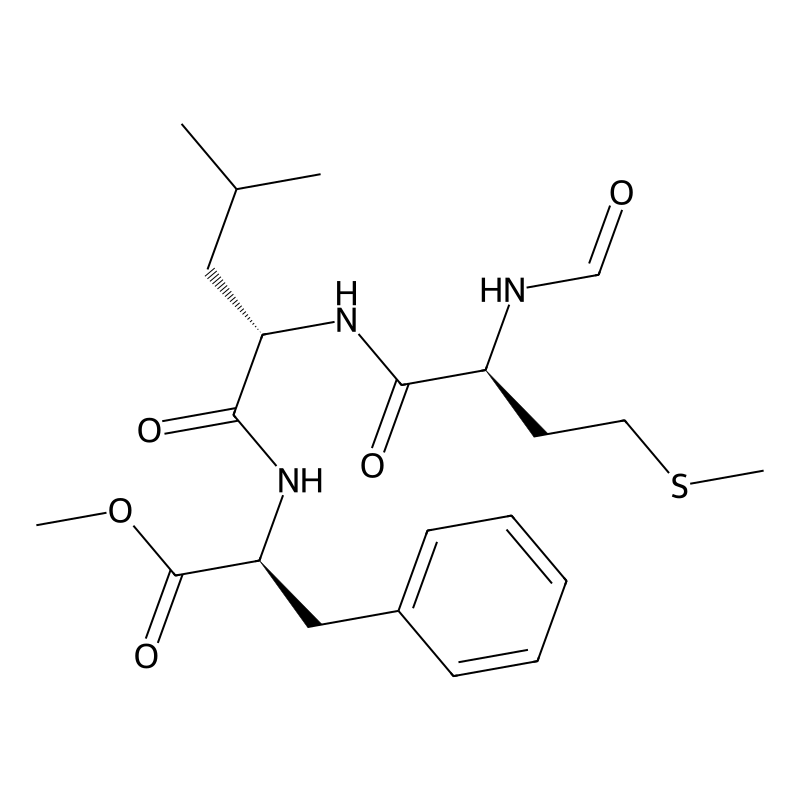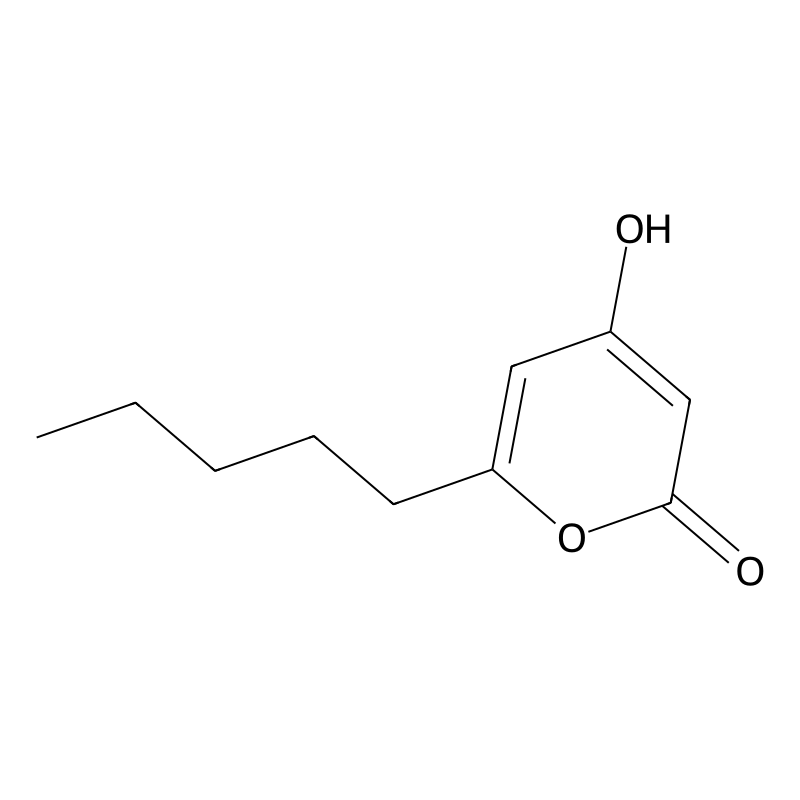2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one
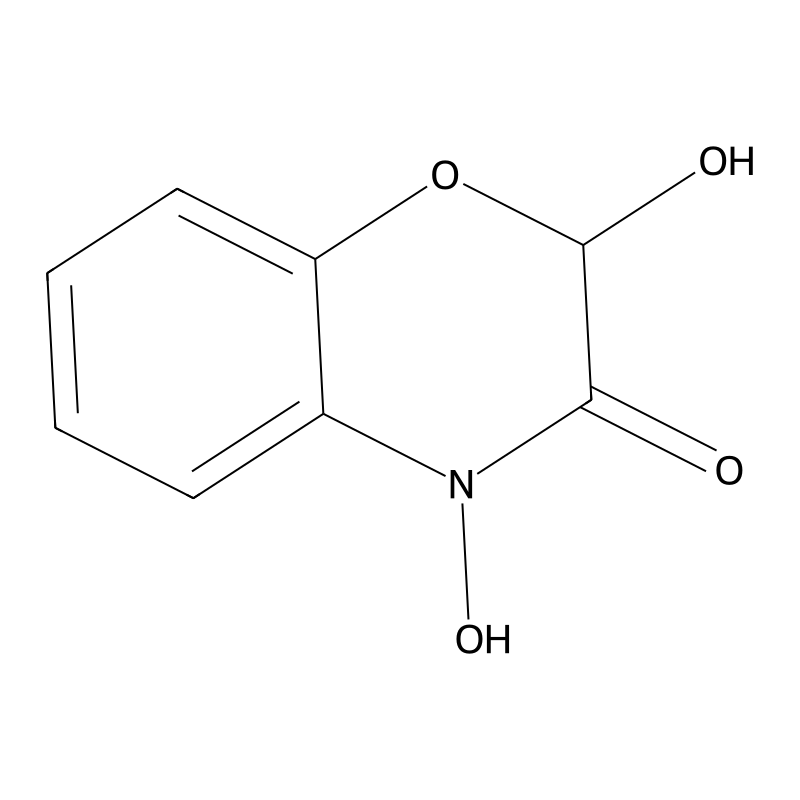
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DHBZ) is a member of the benzoxazinone class of organic compounds []. Benzoxazinones contain a fused ring structure with a benzene ring connected to an oxazine ring (containing oxygen and nitrogen) and a ketone group (C=O) []. DHBZ is found naturally in some plants []. Research on DHBZ is focused on its potential biological properties [].
Molecular Structure Analysis
DHBZ has a bicyclic structure consisting of a benzene ring fused to a six-membered oxazine ring. The oxazine ring contains one nitrogen atom and one oxygen atom. A ketone group is attached to the carbon atom next to the nitrogen atom in the oxazine ring []. The presence of hydroxyl groups (OH) at the 2nd and 4th positions on the benzene ring makes DHBZ a dihydroxybenzoxazinone [].
Chemical Reactions Analysis
There is limited information publicly available on the specific chemical reactions of DHBZ. Benzoxazinones are known to undergo hydrolysis (reaction with water) to cleave the ring structure.
Physical And Chemical Properties Analysis
Specific data on the physical and chemical properties of DHBZ, such as melting point, boiling point, and solubility, is not readily available from public sources.
Natural Occurrence and Role in Plants
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring benzoxazinoid found in various plants, including maize (corn), wheat, rye, and barley []. It is a secondary metabolite, meaning it is not directly involved in the plant's primary growth and development processes but plays an ecological role [].
Potential Allelopathic Effects
DIMBOA has been studied for its allelopathic properties, meaning it can potentially inhibit the growth of other plants in the vicinity []. This allelopathic effect is thought to be a defense mechanism against competing plants and herbivores [].
Antimicrobial Activity
Research suggests that DIMBOA may exhibit antimicrobial activity against certain fungi and bacteria [, ]. However, further investigation is needed to fully understand the extent and mechanisms of this activity.
Potential Role in Plant-Microbe Interactions
Recent studies suggest that DIMBOA may play a role in plant-microbe interactions. For example, some research indicates that DIMBOA might influence the composition of root-associated microbial communities [].
Physical Description
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
